Sulforhodamine B 2-acid fluoride
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Overview
Description
Sulforhodamine B 2-acid fluoride is a fluorescent dye known for its high water solubility and extensive use in various scientific fields. It is a derivative of sulforhodamine B, which is widely utilized for its fluorescence properties. The compound is characterized by its ability to absorb light at 560 nm and emit fluorescence at approximately 580 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sulforhodamine B 2-acid fluoride typically involves the reaction of sulforhodamine B with fluorinating agents under controlled conditions. The process requires precise temperature and pH control to ensure the successful incorporation of fluoride groups into the molecule .
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using batch or continuous flow reactors. The process involves the use of high-purity reagents and stringent quality control measures to achieve a product with fluorescence assay purity of ≥97.0% .
Chemical Reactions Analysis
Types of Reactions: Sulforhodamine B 2-acid fluoride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo redox reactions, altering its oxidation state and fluorescence properties.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically under mild conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, each with distinct fluorescence characteristics .
Scientific Research Applications
Sulforhodamine B 2-acid fluoride is extensively used in scientific research due to its unique properties:
Chemistry: It is used as a fluorescent tracer in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of sulforhodamine B 2-acid fluoride involves its ability to bind to basic amino acid residues in proteins. This binding is pH-dependent and occurs under mild acidic conditions. The compound’s fluorescence properties allow for the quantification of protein content and cell proliferation in various assays . The molecular targets include cellular proteins, and the pathways involved are primarily related to protein binding and fluorescence emission .
Comparison with Similar Compounds
Sulforhodamine B: The parent compound, widely used for similar applications but without the fluoride modification.
Rhodamine B: Another fluorescent dye with similar properties but different spectral characteristics.
Fluorescein: A dye with distinct fluorescence properties, often used in complementary applications.
Uniqueness: Sulforhodamine B 2-acid fluoride is unique due to its enhanced fluorescence properties and stability, making it particularly suitable for high-sensitivity applications in various scientific fields .
Properties
IUPAC Name |
4-[3-(diethylamino)-6-diethylazaniumylidenexanthen-9-yl]-3-fluorosulfonylbenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29FN2O6S2/c1-5-29(6-2)18-9-12-21-24(15-18)36-25-16-19(30(7-3)8-4)10-13-22(25)27(21)23-14-11-20(38(33,34)35)17-26(23)37(28,31)32/h9-17H,5-8H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVVHIVNJSALABS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29FN2O6S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30401501 |
Source
|
Record name | Sulforhodamine B 2-acid fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98806-82-7 |
Source
|
Record name | Sulforhodamine B 2-acid fluoride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30401501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Sulforhodamine B 2-acid fluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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